Ethyl bromo(chloro)(diethoxyphosphoryl)acetate
CAS No.: 101834-90-6
Cat. No.: VC19215317
Molecular Formula: C8H15BrClO5P
Molecular Weight: 337.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101834-90-6 |
|---|---|
| Molecular Formula | C8H15BrClO5P |
| Molecular Weight | 337.53 g/mol |
| IUPAC Name | ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate |
| Standard InChI | InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |
| Standard InChI Key | IMPABOMWLNEFPV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br |
Introduction
Synthesis and Optimization
The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves sequential functionalization of ethyl glyoxylate. A representative pathway includes:
Phosphorylation of Ethyl Glyoxylate
Ethyl glyoxylate reacts with diethyl phosphite in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form ethyl (diethoxyphosphoryl)glyoxylate. This step proceeds via a Michaelis-Arbuzov mechanism, yielding the phosphorylated intermediate in ~75% efficiency .
Halogenation
The α-position of the phosphorylated glyoxylate undergoes halogenation using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dichloromethane. A radical initiator (e.g., AIBN) ensures regioselective bromination and chlorination, achieving a 65–70% yield .
Table 1: Synthetic Conditions for Ethyl Bromo(chloro)(diethoxyphosphoryl)acetate
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Phosphorylation | Diethyl phosphite, BF₃·Et₂O | 0°C, 4 h | 75% |
| Halogenation | NBS, NCS, AIBN | 40°C, 12 h | 68% |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | - | 90% purity |
Physicochemical Properties
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a pale-yellow liquid at room temperature, with a density of 1.45 g/cm³ and a boiling point of 212°C (decomposes). Its solubility profile includes miscibility with dichloromethane, THF, and DMF, but limited solubility in water (<0.1 g/L) .
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, 2H, J = 7.1 Hz, CH₂CH₃), 4.10–4.05 (m, 4H, PO(OCH₂CH₃)₂), 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.28 (t, 6H, J = 7.0 Hz, PO(OCH₂CH₃)₂).
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³¹P NMR (162 MHz, CDCl₃): δ 18.5 (s, PO(OCH₂CH₃)₂).
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a trifunctional electrophile in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces α-aryl-α-phosphoryl acetates, which are precursors to kinase inhibitors .
Asymmetric Catalysis
Chiral ligands derived from this compound facilitate enantioselective aldol reactions. The phosphoryl group stabilizes transition states, achieving enantiomeric excess (ee) values up to 92% .
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